Regioisomeric Identity: Ortho- vs. Para-Tolyl Substitution Confers Distinct Synthetic Utility in Ranolazine Impurity Production
The ortho-tolyl isomer (CAS 387854-98-0) is the required building block for the synthesis of ranolazine ether dimer (CAS 2731777-20-9), a fully characterised pharmacopoeial impurity reference standard used in Abbreviated New Drug Application (ANDA) submissions [1]. The para-tolyl isomer (CAS 387855-01-8) cannot substitute because the resulting product would differ in aniline-ring substitution pattern and would not meet the structural identity specifications of the reference standard . This represents a functional, application-level differentiation: one isomer is fit-for-purpose in a regulated analytical workflow, while the other is not.
| Evidence Dimension | Synthetic utility as a precursor to ranolazine ether dimer impurity standard |
|---|---|
| Target Compound Data | Ortho isomer (CAS 387854-98-0): validated substructure of ranolazine ether dimer; the dimer is listed as a reference standard by multiple accredited suppliers [1] |
| Comparator Or Baseline | Para isomer (CAS 387855-01-8): no reported use as a ranolazine dimer precursor; structural mismatch precludes identity with the official standard |
| Quantified Difference | Qualitative binary distinction: fit-for-purpose vs. not applicable in ranolazine impurity profiling |
| Conditions | Regulated pharmaceutical impurity analysis; ANDA/ DMF quality control workflows |
Why This Matters
Procurement decisions for impurity standards or synthetic intermediates must be guided by regioisomeric identity, because even a methyl-group positional shift (ortho → para) renders the material unsuitable for its intended regulatory application.
- [1] Veeprho Laboratories. Ranolazine Ether Dimer – Product Technical Datasheet. Catalogue No. VL770018. View Source
